Thermal Stability and Crystallinity Advantage: Higher Melting Point Compared to 5-Substituted Isomer
The melting point of 2-Methoxy-6-(trifluoromethyl)benzoic acid is significantly higher than that of its 5-substituted positional isomer. This difference in thermal behavior directly impacts its handling, purification, and storage. Specifically, 2-Methoxy-6-(trifluoromethyl)benzoic acid exhibits a melting point of 131-134°C, while 2-Methoxy-5-(trifluoromethyl)benzoic acid melts at 108-111°C [1][2]. This 20-23°C elevation in melting point suggests stronger intermolecular forces in the crystalline lattice, often correlating with improved crystallinity and ease of isolation as a stable solid.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 131-134°C |
| Comparator Or Baseline | 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1): 108-111°C |
| Quantified Difference | 20-23°C higher |
| Conditions | As reported by commercial suppliers; standard atmospheric pressure. |
Why This Matters
A higher melting point is advantageous for purification via recrystallization and ensures the compound remains a free-flowing solid under a wider range of ambient temperatures, reducing the risk of clumping or degradation during storage and handling.
- [1] Fisher Scientific. 2-Methoxy-6-(trifluoromethyl)benzoic acid, 97%, Thermo Scientific. Product Specification. View Source
- [2] Fisher Scientific. 2-Methoxy-5-(trifluoromethyl)benzoic acid, 97%, Thermo Scientific. Product Specification. View Source
